5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde
Overview
Description
5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C15H14FNO2. It is characterized by the presence of an ethoxy group, a fluoropyridinyl group, and a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-ethoxybenzaldehyde and 6-fluoropyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to link the 6-fluoropyridine to the 2-bromo-5-ethoxybenzaldehyde. This reaction is typically carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzoic acid.
Reduction: 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde has diverse applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in developing novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde depends on its specific application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it could inhibit or activate certain enzymes involved in disease processes.
Materials Science: Its electronic properties can be harnessed in the design of organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2-(6-Fluoropyridin-3-yl)benzaldehyde: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Ethoxy-2-(pyridin-3-yl)benzaldehyde: Lacks the fluorine atom, which can influence its electronic properties and biological activity.
Uniqueness
5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde is unique due to the combination of the ethoxy group, fluoropyridinyl group, and benzaldehyde moiety. This unique structure imparts specific electronic and steric properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-2-18-12-4-5-13(11(7-12)9-17)10-3-6-14(15)16-8-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLMEFBMUUFHGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CN=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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